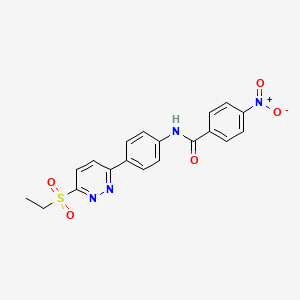
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide often involves the use of heterocyclic scaffolds, such as the pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinone ring, which is a six-membered ring with two adjacent nitrogen atoms and an oxygen atom . This structure is part of a larger class of compounds known as heterocycles, which contain at least one atom other than carbon within the ring structure .Applications De Recherche Scientifique
Antibacterial Properties
A study highlights the synthesis of derivatives related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide and their evaluation for antibacterial properties. One compound in this series exhibited a notably low minimum inhibitory concentration against Proteus vulgaris, indicating strong antibacterial activity. This suggests potential applications in developing new antibiotics or antiseptic agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Radiolabeling for Imaging
Another research direction involves the development of radiolabeled compounds for imaging purposes. While not directly related to this compound, derivatives of similar structures have been prepared for potential use in receptor imaging, highlighting the broader implications for diagnostic imaging in medicine (Hamill et al., 1996).
Material Science and Polymer Development
Research into the synthesis and characterization of novel diamines and the subsequent development of polyimides based on these diamines includes compounds with structural features reminiscent of this compound. Such studies are crucial for the advancement of new materials with potential applications in aerospace, electronics, and coatings due to their thermal stability and mechanical properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Cancer Research
In cancer research, the synthesis and evaluation of novel sulfonamide derivatives for pro-apoptotic effects on cancer cells have been explored. Such compounds, including sulfonamide structures akin to this compound, were found to activate key signaling pathways involved in apoptosis, suggesting potential therapeutic applications in oncology (Cumaoğlu et al., 2015).
Nanotechnology
The field of nanotechnology also sees applications with the synthesis and characterization of nanoparticles based on metal complexes of structurally similar compounds. Such research is pivotal for the development of novel catalysts, sensors, and materials with unique electronic, magnetic, and optical properties (Saeed et al., 2013).
Mécanisme D'action
Target of Action
The compound N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities . These activities can be attributed to their interaction with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of physiological effects . These effects could be the result of the compound’s interaction with various biochemical pathways.
Result of Action
Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties , suggesting that this compound could have multiple effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-12-11-17(21-22-18)13-3-7-15(8-4-13)20-19(24)14-5-9-16(10-6-14)23(25)26/h3-12H,2H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYQMJQPOEUJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)
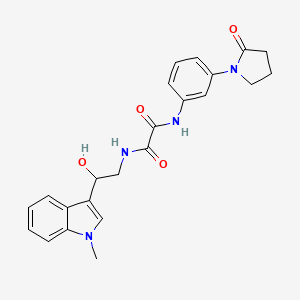
![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)



![1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2396675.png)
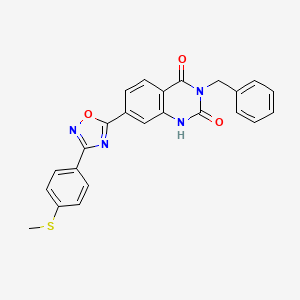
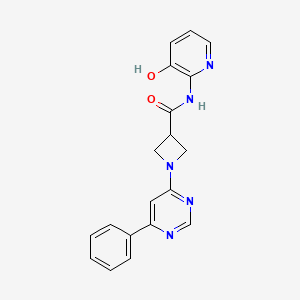
![3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2396684.png)
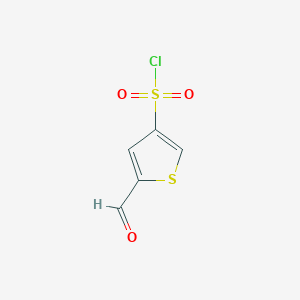
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2396686.png)
